4,4'-Sulfonylbis-morpholine
Overview
Description
4,4’-Sulfonyldimorpholine is an organic compound with the molecular formula C8H16N2O4S. It is a sulfonamide derivative that features two morpholine rings connected by a sulfonyl group. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonyldimorpholine typically involves the reaction of morpholine with sulfuryl chloride. The process can be summarized as follows:
Reaction of Morpholine with Sulfuryl Chloride: Morpholine is reacted with sulfuryl chloride in the presence of an organic solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of 4,4’-Sulfonyldimorpholine.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 4,4’-Sulfonyldimorpholine.
Industrial Production Methods: In industrial settings, the production of 4,4’-Sulfonyldimorpholine involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time.
Purification and Quality Control: The product is purified using industrial-scale techniques such as distillation or crystallization, followed by rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfonyldimorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
4,4’-Sulfonyldimorpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonyldimorpholine involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
4,4’-Sulfonyldiphenol: Similar in structure but with phenol groups instead of morpholine rings.
Morpholine: A simpler structure with a single morpholine ring.
Bisphenol S: Contains two phenol groups connected by a sulfonyl group.
Uniqueness: 4,4’-Sulfonyldimorpholine is unique due to its dual morpholine rings, which provide distinct chemical and biological properties compared to other sulfonamide derivatives. Its stability and versatility make it valuable in various applications, from organic synthesis to industrial production.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c11-15(12,9-1-5-13-6-2-9)10-3-7-14-8-4-10/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBXUYMZUBUAOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277371 | |
Record name | 4,4'-sulfonyldimorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204866 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5328-68-7 | |
Record name | NSC1982 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-sulfonyldimorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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